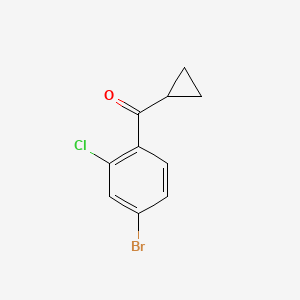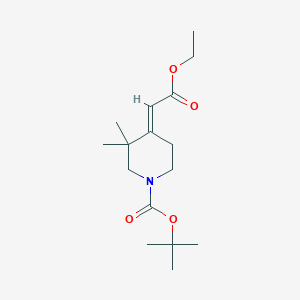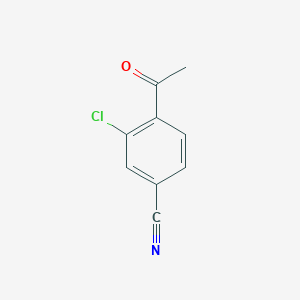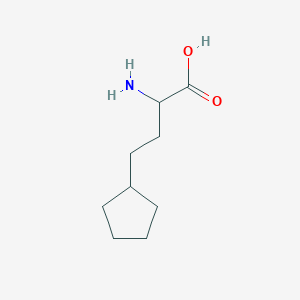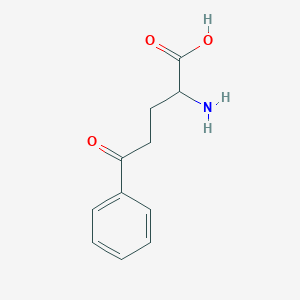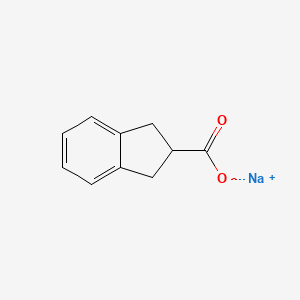
sodium 2,3-dihydro-1H-indene-2-carboxylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of sodium 2,3-dihydro-1H-indene-2-carboxylate is represented by the InChI code:1S/C10H10O2.Na/c11-10(12)9-5-7-3-1-2-4-8(7)6-9;/h1-4,9H,5-6H2,(H,11,12);/q;+1/p-1 . The molecular weight of the compound is 184.17 . Physical And Chemical Properties Analysis
Sodium 2,3-dihydro-1H-indene-2-carboxylate is a powder at room temperature .Applications De Recherche Scientifique
Organic Synthesis Intermediary
Sodium 2,3-dihydro-1H-indene-2-carboxylate: is widely used as an intermediary in organic synthesis. It serves as a precursor for the synthesis of more complex organic compounds due to its reactive carboxylate group, which can undergo various chemical transformations .
Pharmaceutical Research
This compound is instrumental in pharmaceutical research, particularly in the synthesis of bioactive molecules. Its structure is closely related to indanone, a core component in drugs like Donepezil for Alzheimer’s treatment and Indinavir for AIDS therapy .
Biosensing Applications
The compound’s derivatives are utilized in biosensing technologies. Due to its electronic properties, it can be incorporated into sensors that detect biological molecules, providing valuable tools for diagnostics and analytical chemistry .
Bioimaging
In the field of bioimaging, sodium 2,3-dihydro-1H-indene-2-carboxylate derivatives enhance the contrast of images. They are used in the development of novel imaging agents that help in visualizing biological processes in real-time .
Photopolymerization
Researchers employ this compound in photopolymerization processes. It acts as a photoinitiator, starting the polymerization process upon exposure to light, which is crucial in creating polymers with specific properties .
Electronics and Optoelectronics
Due to its ability to conduct electricity, the compound finds applications in the manufacturing of electronic and optoelectronic devices. It can be used in the production of semiconductors and other components that require precise electronic characteristics .
Non-Linear Optical (NLO) Materials
The compound’s derivatives are explored for their potential in non-linear optical applications. They can be used to create materials that change their optical properties in response to electric fields, which is valuable for optical switching and modulation .
Solar Cell Development
In solar cell technology, derivatives of sodium 2,3-dihydro-1H-indene-2-carboxylate are used as electron acceptors. They play a role in the design of dyes that improve the efficiency of solar cells by enhancing light absorption and charge separation .
Safety and Hazards
Sodium 2,3-dihydro-1H-indene-2-carboxylate is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mécanisme D'action
Target of Action
Sodium 2,3-dihydro-1H-indene-2-carboxylate is a derivative of indole , a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, causing changes that can lead to various biological effects . These interactions can result in the inhibition or activation of the target, leading to downstream effects .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a range of molecular and cellular effects.
Action Environment
The action, efficacy, and stability of Sodium 2,3-dihydro-1H-indene-2-carboxylate can be influenced by various environmental factors. For instance, the compound is a colorless liquid with a specific odor, stable at room temperature, and soluble in various organic solvents such as ethanol and ethyl acetate . These properties could influence how the compound interacts with its environment and subsequently its action and efficacy.
Propriétés
IUPAC Name |
sodium;2,3-dihydro-1H-indene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2.Na/c11-10(12)9-5-7-3-1-2-4-8(7)6-9;/h1-4,9H,5-6H2,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKHWYIMIDOXHK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium 2,3-dihydro-1H-indene-2-carboxylate | |
CAS RN |
1803608-69-6 | |
| Record name | sodium 2,3-dihydro-1H-indene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



